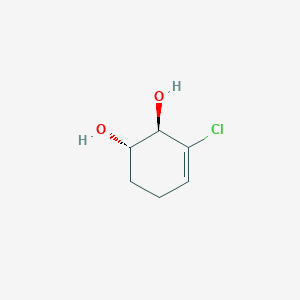

(1S,2R)-3-Chlorocyclohex-3-ene-1,2-diol

Description

Properties

CAS No. |

828295-37-0 |

|---|---|

Molecular Formula |

C6H9ClO2 |

Molecular Weight |

148.59 g/mol |

IUPAC Name |

(1S,2R)-3-chlorocyclohex-3-ene-1,2-diol |

InChI |

InChI=1S/C6H9ClO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6-/m0/s1 |

InChI Key |

POQMPIZDNRDMKF-WDSKDSINSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H](C(=C1)Cl)O)O |

Canonical SMILES |

C1CC(C(C(=C1)Cl)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Differences

a) (1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol

- Structure : Contains a conjugated diene system (3,5-diene) and chlorine at position 3.

- Stereochemistry : 1S,2S configuration versus 1S,2R in the target compound.

- Applications : Used in ascorbate (vitamin C) synthesis due to its electron-rich diene system, which facilitates oxidation reactions .

- Key Difference: The conjugated diene enhances reactivity in cycloaddition or oxidation processes compared to the mono-ene system in (1S,2R)-3-chlorocyclohex-3-ene-1,2-diol.

b) (1R,2S)-3-Cyclooctene-1,2-diol (CAS 170211-27-5)

- Structure : Eight-membered cycloöctene ring with 1R,2S stereochemistry.

- The SMILES string (C1CCC(C(C=CC1)O)O) indicates a less strained conformation compared to the six-membered analog .

- Applications : Likely used in macrocyclic synthesis or as a ligand in catalysis due to its conformational flexibility.

c) (3R,4S,5R)-5-Amino-3,4-dihydroxycyclohex-1-enecarboxylic Acid

- Structure: Cyclohexene ring with amino and carboxylic acid substituents.

- Applications: Critical intermediate in oseltamivir (Tamiflu®) synthesis. The amino and carboxylic acid groups enable nucleophilic reactions and salt formation, distinguishing it from the chlorine-substituted target compound .

d) (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

- Structure : Cyclopentene core fused with an imidazo-pyridine group and hydroxymethyl substituent.

- Molecular Weight : 281.69 g/mol (vs. ~164.6 g/mol for the target compound).

Comparative Data Table

Chemical Reactivity and Functional Group Analysis

- Chlorine Substituent: In this compound, the chlorine atom increases electrophilicity at C3, enabling nucleophilic substitution reactions. This contrasts with amino- or carboxylic acid-substituted analogs, where functional groups drive acid-base reactivity .

Q & A

Q. Basic

- Drug Intermediates : Serves as a precursor for haloconduritols, which are explored as glycosidase inhibitors for diabetes and viral therapies .

- Enzyme Substrates : Used to study the substrate specificity of dehydrogenases (e.g., E. coli GldA) in chiral recognition assays .

What strategies optimize enantiomeric excess (ee) in catalytic asymmetric synthesis?

Q. Advanced

- Chiral Ligands : Use (R)-BINAP or Salen ligands with transition metals (e.g., Mn) to achieve >90% ee via π-π interactions with the cyclohexene ring .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired stereoisomers selectively .

| Strategy | Mechanism | Typical ee |

|---|---|---|

| Chiral Ligand Catalysis | Metal-ligand coordination stabilizes TS | 85–95% |

| Enzymatic Kinetic Resolution | Selective hydrolysis of minor enantiomer | 90–98% |

How can researchers address contradictions in reported biological activities of derivatives?

Advanced

Variability in biological data (e.g., IC values) may stem from:

- Impurity Profiles : Trace epoxides or epimerized diols can skew results. Validate purity via -NMR integration and LC-MS .

- Assay Conditions : Adjust buffer ionic strength (e.g., 50 mM PBS vs. Tris-HCl) to stabilize protein-diol interactions .

- Structural Analogs : Compare activity of (1S,2R)-3-chloro vs. (1S,2R)-3-bromo derivatives to isolate electronic effects .

What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.